molecular formula C22H26N2O5 B2579130 3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate CAS No. 1421533-03-0

3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate

Cat. No.: B2579130
CAS No.: 1421533-03-0
M. Wt: 398.459
InChI Key: IUXIKRUSWDKIEA-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. This molecule features a carbamate moiety, a functional group known for its presence in various bioactive molecules. Carbamates, such as phenylcarbamates, are stable in acidic aqueous media and relatively stable in dilute basic aqueous media, making them useful intermediates in organic synthesis . Structurally, it combines a phenylcarbamate group linked to a cyclohexyl ring, which is further functionalized with a 2,3-dimethoxybenzamido substituent. Compounds with similar cyclohexyl phenylcarbamate structures are investigated for various potential applications, including as cosmetic ingredients for skin conditioning . The dimethoxybenzamide portion of the molecule is a common pharmacophore found in compounds designed to interact with biological targets; for instance, analogous N-(2-aminocycloaliphatic)benzamides have been documented in research for their analgesic properties . Researchers exploring acetylcholinesterase inhibition may also find this compound relevant, as carbamate esters are well-known for their ability to act as reversible inhibitors of this enzyme . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-[(2,3-dimethoxybenzoyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-27-19-13-7-12-18(20(19)28-2)21(25)23-16-10-6-11-17(14-16)29-22(26)24-15-8-4-3-5-9-15/h3-5,7-9,12-13,16-17H,6,10-11,14H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXIKRUSWDKIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate typically involves multiple steps. One common method starts with the preparation of 2,3-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with cyclohexylamine to form 2,3-dimethoxybenzamido-cyclohexane. The final step involves the reaction of this intermediate with phenyl isocyanate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide and carbamate groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Products include 2,3-dimethoxybenzoic acid derivatives.

    Reduction: Products include cyclohexylamine derivatives.

    Substitution: Products include brominated or nitrated aromatic compounds.

Scientific Research Applications

3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amide and carbamate groups can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related carbamates:

Compound Name Core Structure Substituents/Modifications Key Functional Groups Biological Target/Use Reference
3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate Cyclohexyl carbamate 2,3-Dimethoxybenzamido group Carbamate, methoxy, amide Potential enzyme inhibition Synthesized from evidence
(3-Phenylphenyl)methyl N-cyclohexylcarbamate (4) Cyclohexyl carbamate Biphenylmethyl group Carbamate, aromatic FAAH inhibitors
Propham (Isopropyl phenylcarbamate) Phenylcarbamate Isopropyl group Carbamate Herbicide
XMC (3,5-Dimethylphenyl methylcarbamate) Methylcarbamate 3,5-Dimethylphenyl group Carbamate, methyl Insecticide
Thiazol-5-ylmethyl carbamate analogs Carbamate with heterocycle Thiazole ring Carbamate, thiazole Pharmacological targets (e.g., protease inhibition)
Key Observations:
  • Cyclohexyl vs. Aromatic Substituents : The target compound’s cyclohexyl group distinguishes it from phenylcarbamates like propham and XMC. Cyclohexyl moieties are associated with enhanced protein binding in nitrosourea analogs (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) .
  • Methoxy vs.
  • Heterocyclic Modifications : Thiazolylmethyl carbamates () incorporate nitrogen-containing rings, which may enhance target specificity compared to the target compound’s benzamido group .

Physicochemical Properties

  • Lipophilicity : The cyclohexyl and dimethoxy groups likely increase logP compared to methylcarbamates, impacting blood-brain barrier penetration and metabolic stability.
  • Solubility : Methoxy groups may reduce solubility in polar solvents, necessitating formulation adjustments for in vivo use.

Biological Activity

3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate is a complex organic compound notable for its potential biological activities. This compound features a unique combination of functional groups, including a benzamido group, a cyclohexyl ring, and a phenylcarbamate moiety, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C22H26N2O5
  • Molecular Weight : 398.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of amide and carbamate functionalities allows the compound to form hydrogen bonds with biological molecules, potentially influencing their function and stability.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.
  • Pharmaceutical Applications : Its potential as a pharmaceutical agent has been explored, particularly in the context of developing drugs that target specific receptors or enzymes involved in disease pathways.

Case Studies and Research Findings

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, we can look at the following table:

Compound NameKey FeaturesBiological Activity
2,3-DimethoxybenzamideLacks cyclohexyl and phenylcarbamate moietiesModerate antibacterial
CyclohexylcarbamateContains cyclohexyl but not benzamidoLimited receptor interaction
This compoundUnique combination of functional groupsBroad-spectrum antimicrobial

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